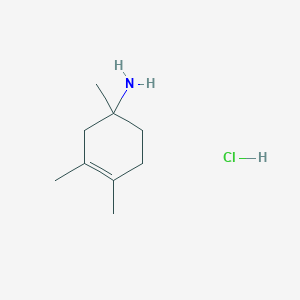

1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, heterocyclic amines were acetoacetylated with 2,2,6-trimethyl-1,3-dioxen-4-one to yield C-substituted products, which upon nitrosation and reduction, afforded a pyrazine derivative . Another approach involved the hydroboration of cyclohexene derivatives with borane reagents, followed by cyclization and reductive removal of N-substituents to produce optically pure amines . Additionally, the synthesis of a tritiated compound started with the tritiation of a trimethylcyclohexenylmethylamine, followed by coupling with acetyl 5-azidosalicylic acid chloride . These methods indicate the versatility in synthesizing amines and their derivatives, which could be relevant to the synthesis of 1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, an X-ray structural determination revealed the Z-orientation about the double bond in a substituted 3-oxobutanoic acid amide . This kind of structural analysis is crucial for understanding the stereochemistry and molecular conformation, which are important for the properties and reactivity of amines.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes reactions with isocyanates and isothiocyanates, leading to the selective cleavage of Si–N bonds and subsequent [4 + 2] cycloadditions to form triazine derivatives . These reactions demonstrate the potential reactivity of nitrogen-containing compounds, which could be extrapolated to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide some insights. For instance, the synthesis of a photoaffinity analog of an influenza fusion inhibitor resulted in a compound with a radiochemical purity > 99% and a specific activity of 63 Ci/mmol . This indicates the high purity and specific activity that can be achieved with careful synthesis and purification, which are important aspects of the physical and chemical properties of a compound.

Wissenschaftliche Forschungsanwendungen

Biogenic Amines in Fish Research

Research on biogenic amines, such as histamine and cadaverine, is crucial in understanding food safety, particularly in fish. These amines form through the decarboxylation of amino acids and play significant roles in intoxication, spoilage, and nitrosamine formation. Understanding the relationships between these amines can elucidate mechanisms of food poisoning and ensure the safety of fish products (Bulushi et al., 2009).

Amino-1,2,4-Triazoles in Organic Synthesis

Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, used in producing agricultural products, pharmaceuticals, and high-energy materials. Their versatility in synthesis reflects the broader potential of functionalized amines in creating compounds with significant applications in various industries (Nazarov et al., 2021).

Amines in Copper Catalyzed Reactions

Amines, including cyclic and aliphatic varieties, are essential in copper-catalyzed reactions for forming C-N bonds. These reactions are pivotal in synthesizing complex organic molecules, showcasing the role of amines in advancing organic synthesis methodologies (Kantam et al., 2013).

Amines in Environmental Science

Amine-functionalized sorbents have shown promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, demonstrating the potential of amines in environmental purification processes. The design of these sorbents takes into account interactions such as electrostatic and hydrophobic interactions, reflecting the scientific research applications of amines in environmental science (Ateia et al., 2019).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Eigenschaften

IUPAC Name |

1,3,4-trimethylcyclohex-3-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-7-4-5-9(3,10)6-8(7)2;/h4-6,10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBVOTVDRUUBHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1)(C)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B2522626.png)

![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2522640.png)

![N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2522641.png)

![2-(4-methoxyphenyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2522643.png)